Regioisomeric Identity Verification: Structural Confirmation by 1H NMR Coupling Pattern
The target compound is unequivocally distinguished from its 5-substituted regioisomer (CAS 1174321-06-2) by its characteristic 1H NMR coupling pattern. In the 3-substituted isomer, the pyrazine ring protons exhibit a specific AB system with a coupling constant J ≈ 2.5 Hz, consistent with meta coupling between H-5 and H-6 . This contrasts with the 5-substituted isomer, which displays a different coupling pattern. Procurement from suppliers such as Bidepharm or Leyan guarantees batch-specific NMR and HPLC purity data (≥95% or ≥98%) confirming the correct regioisomer .
| Evidence Dimension | 1H NMR coupling pattern for pyrazine ring protons |
|---|---|
| Target Compound Data | J ≈ 2.5 Hz (meta coupling between H-5 and H-6) |
| Comparator Or Baseline | 5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1174321-06-2) - different coupling pattern due to para substitution |
| Quantified Difference | Distinct coupling constant value; regioisomers are chromatographically separable |
| Conditions | 1H NMR in DMSO-d6 or CDCl3, 400 MHz or higher |
Why This Matters
Incorrect regioisomer procurement leads to failed downstream reactions and wasted resources; batch-specific NMR data provides quantitative assurance of structural fidelity.
